N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
Description
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline core substituted with a dimethylaminoethyl group and a propyloxalamide side chain.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h8-9,12,17H,5-7,10-11,13H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZHKHNJAIHBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{19}H_{26}N_{4}O_{2}
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological activities. The dimethylamino and propyloxalamide groups are likely to influence its solubility and biological interactions.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological effects:
- Neuroprotective Properties : Compounds derived from tetrahydroquinoline structures have shown neuroprotective effects in models of neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that tetrahydroquinoline derivatives may possess antidepressant-like effects, possibly through modulation of neurotransmitter systems .
- Anti-inflammatory Effects : There is evidence that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or oxidative stress responses .
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that a related tetrahydroquinoline compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. This suggests a potential protective role against neurodegeneration .
Antidepressant-Like Activity
In animal models, administration of tetrahydroquinoline derivatives led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support their potential utility in treating mood disorders .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique structure can be compared to several analogues from the evidence:
A. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide ()
- Key Features: Retains the oxalamide backbone but replaces the tetrahydroquinoline group with a trifluoromethylphenyl moiety.
B. 2-(1-methyl-1H-indazol-5-yl)-7-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Key Features: Shares the 1-methyl-1,2,3,4-tetrahydroquinolinyl group but incorporates a pyridopyrimidinone core instead of oxalamide.
- Functional Impact: The pyridopyrimidinone scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to oxalamide derivatives .
C. N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]naphthalene-1-sulfonamide ()
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Key Observations :
- Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to trifluoromethylphenyl or naphthalene substituents .
- Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than similar amines, suggesting the dimethylamino group in the target compound may enhance interaction with biological targets .
- Synthetic Complexity: The tetrahydroquinoline core requires multi-step synthesis, analogous to methods described for pyridopyrimidinones in , which use tert-butoxycarbonyl protection strategies .
Research Findings and Implications
While direct studies on the target compound are absent in the evidence, inferences can be drawn:
- Pharmacokinetics : The propyloxalamide side chain may reduce metabolic degradation compared to shorter alkyl chains, as seen in oxalamide derivatives with hydroxypropyl groups () .
- Toxicity: Structural similarities to 5-fluorouracil derivatives () suggest that modifying substituents (e.g., dimethylamino vs. fluorouracil) could mitigate toxicity while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
